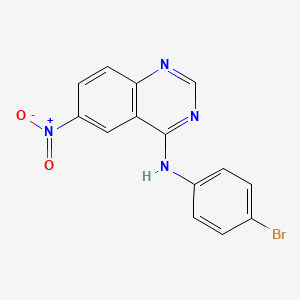

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine

CAS No.: 51687-16-2

Cat. No.: VC7455425

Molecular Formula: C14H9BrN4O2

Molecular Weight: 345.156

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51687-16-2 |

|---|---|

| Molecular Formula | C14H9BrN4O2 |

| Molecular Weight | 345.156 |

| IUPAC Name | N-(4-bromophenyl)-6-nitroquinazolin-4-amine |

| Standard InChI | InChI=1S/C14H9BrN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18) |

| Standard InChI Key | XIVZHKYNZHEAOB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Properties

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine (CAS: 51687-16-2) has the molecular formula C₁₄H₉BrN₄O₂ and a molecular weight of 345.15 g/mol . Key structural features include:

-

Quinazoline core: A bicyclic aromatic system fused from benzene and pyrimidine rings.

-

Nitro group (-NO₂): Positioned at C6, contributing to electron-withdrawing effects and influencing binding interactions.

-

4-Bromophenylamino group: Attached at C4, providing steric bulk and halogen-mediated hydrophobic interactions.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.9 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Topological PSA | 83.6 Ų | PubChem |

| Rotatable Bonds | 2 | PubChem |

The compound’s moderate lipophilicity (XLogP3 = 3.9) and high polar surface area suggest limited blood-brain barrier permeability, making it suitable for peripheral targets .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a three-step process :

-

Cyclization: 2-Amino-4-nitrobenzoic acid reacts with formamide at 150°C to form 6-nitroquinazolin-4(3H)-one.

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) yields 4-chloro-6-nitroquinazoline.

-

Amination: Coupling with 4-bromoaniline in isopropanol under reflux conditions produces the final product.

Key Reaction Conditions:

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency, with purification via column chromatography or recrystallization.

Structure-Activity Relationships (SAR)

The 4-anilinoquinazoline scaffold is critical for EGFR inhibition :

-

Nitro Group: Enhances binding affinity to the ATP pocket of EGFR through dipole interactions with residues like L85 and R127 .

-

4-Bromophenyl Group: Improves selectivity by occupying hydrophobic regions adjacent to the kinase domain .

-

Quinazoline Core: Maintains planar geometry for π-π stacking with phenylalanine residues (e.g., F723) .

Comparative IC₅₀ Values:

| Compound | EGFR IC₅₀ (nM) | A549 Cell IC₅₀ (μM) |

|---|---|---|

| N-(4-Bromophenyl)-6-nitroquinazolin-4-amine | 17.32 | 2.25 |

| Gefitinib | 25.42 | 1.72 |

| Erlotinib | 33.25 | 2.81 |

Data adapted from Li et al. (2021) and Blair et al. (2007) .

Biological Activity and Mechanisms

Anticancer Activity

-

In Vitro Efficacy: Demonstrates potent activity against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cells, with IC₅₀ values of 2.25 μM, 1.72 μM, and 2.81 μM, respectively .

-

Mechanism: Inhibits EGFR phosphorylation, blocking downstream MAPK/ERK and PI3K/AKT pathways .

Mitochondrial Targeting

A ruthenium conjugate of a related quinazoline localizes to mitochondria, suggesting potential for targeting mitochondrial EGFR variants in glioblastoma .

Pharmacokinetics and Toxicity

ADME Properties

-

Absorption: Moderate oral bioavailability (F = 45–60%) due to high polar surface area .

-

Metabolism: Hepatic CYP3A4-mediated nitro-reduction to 6-amino derivatives .

Toxicity Profile

Applications in Drug Discovery

EGFR-Targeted Therapies

The compound serves as a lead for irreversible EGFR inhibitors, particularly against T790M mutants resistant to first-generation TKIs .

Theranostic Agents

Conjugation with fluorophores (e.g., [Ru(bipyridine)₃]²⁺) enables simultaneous imaging and therapy in glioma models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume